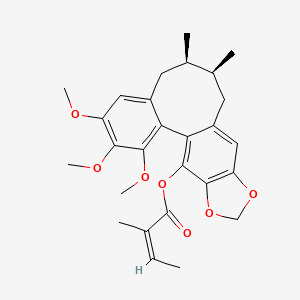
Kadsutherin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsutherin is a lignan compound isolated from the stems of the plant Kadsura interior, which is indigenous to Southern China, particularly Yunnan. This compound is part of a group of lignans that have shown various bioactivities, including anti-platelet aggregation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Kadsutherin involves the extraction and isolation from the stems of Kadsura interior. The process typically includes several chromatographic techniques to purify the compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to confirm the molecular structure of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Kadsutherin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying lignan structures and reactions.
Biology: Investigated for its anti-platelet aggregation properties, which could have implications in cardiovascular health.
Industry: Limited industrial applications, primarily used in research settings.
Mecanismo De Acción
Kadsutherin exerts its effects primarily through the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. This mechanism involves the interaction with specific molecular targets on the platelet surface, preventing the aggregation process. The exact molecular pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Taiwankadsurins: These are C19 homolignans isolated from Kadsura philippinensis, showing similar bioactivities.
Kadsuphilins: These are C18 lignans also isolated from Kadsura philippinensis, with comparable structures and activities.
Uniqueness
Kadsutherin is unique due to its specific molecular structure and its potent anti-platelet aggregation activity. Among the isolated lignans, this compound F has shown the strongest activity, making it a compound of interest for further research .
Propiedades
Fórmula molecular |
C27H32O7 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[(9R,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O7/c1-8-14(2)27(28)34-26-22-18(12-20-24(26)33-13-32-20)10-16(4)15(3)9-17-11-19(29-5)23(30-6)25(31-7)21(17)22/h8,11-12,15-16H,9-10,13H2,1-7H3/b14-8-/t15-,16+/m1/s1 |
Clave InChI |
GEOIXWVVEFBXEI-NBWJXOEWSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@@H]([C@@H](CC4=CC(=C(C(=C42)OC)OC)OC)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(CC4=CC(=C(C(=C42)OC)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


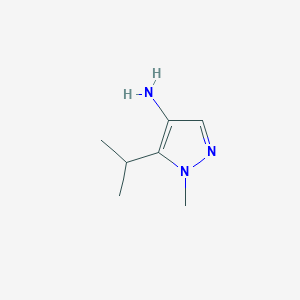
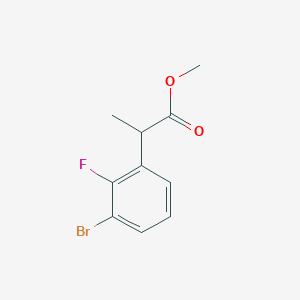
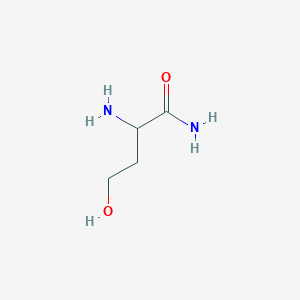
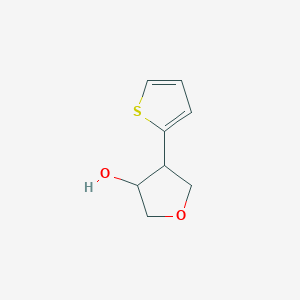
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
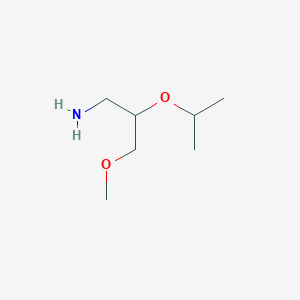
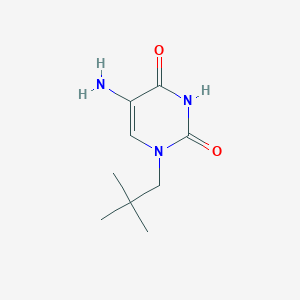
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)
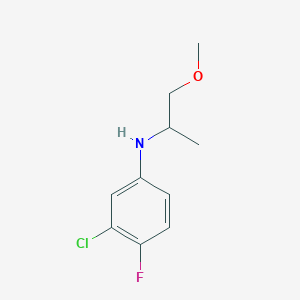
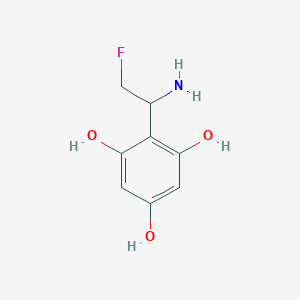
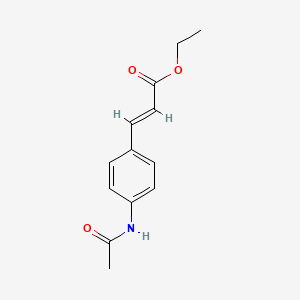
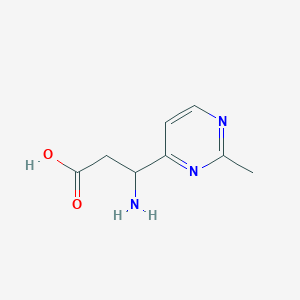
![(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid](/img/structure/B13316178.png)
amine](/img/structure/B13316179.png)
